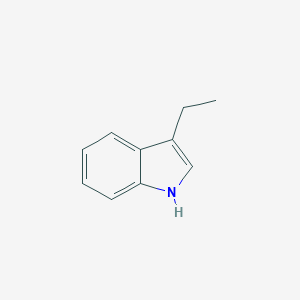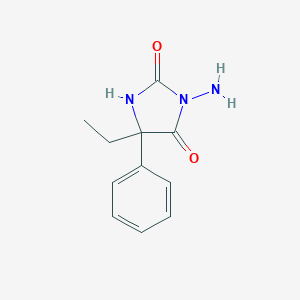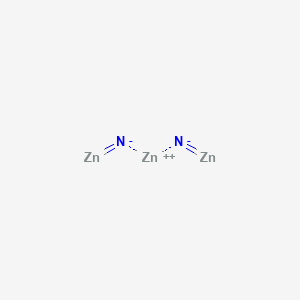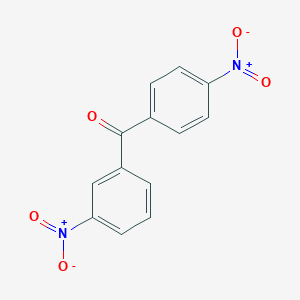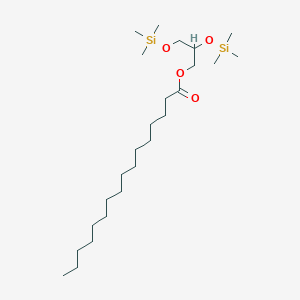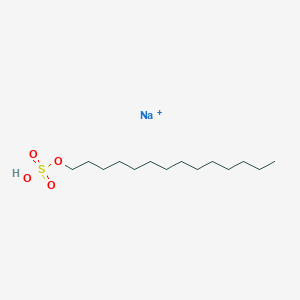
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one
Overview
Description
“4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one” is an organic compound with the CAS Number: 1524-15-8 . It has a molecular weight of 218.18 and its molecular formula is C10H9F3O2 . The IUPAC name for this compound is 4,4,4-trifluoro-3-hydroxy-1-phenyl-1-butanone .
Molecular Structure Analysis
The InChI code for “4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one” is 1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Molecular and Crystal Structure Analysis
The compound has been used in the study of molecular and crystal structures. An X-ray diffraction analysis and quantum chemical calculations of a similar compound, hydrated 2-thenoyltrifluoroacetone, showed that the planar diketone form found in its metal complexes does not occur in the free ligand .
2. Preparation of Functionalized Sol-gel Matrix Materials The compound has been synthesized as a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials . This new silane is a viable starting material for the preparation of functionalized sol-gel materials.
Asymmetric Chemoenzymatic Synthesis
The compound has been used in the asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted thiazolidines . This indicates its potential use in the development of new synthetic methodologies.
4. Influence on Selectivity of Electrochemical Sensors Research has been conducted on the influence of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione on the selectivity of electrochemical sensors . This suggests its potential application in the development of more accurate and sensitive sensors.
5. Study of Oxidative Stress in Cells The compound has been used in studies investigating the effects of resveratrol derivatives on oxidative stress in cells . This indicates its potential use in biomedical research, particularly in understanding cellular responses to oxidative stress.
Development of Fluorometric Sensing Material
In the development of a fluorometric sensing material for organophosphonate nerve agents using a templated sol-gel matrix incorporating the Eu (III) cation, initial studies using the ligand 4,4,4-trifluoro-1-phenyl-1,3-butanedione seemed to indicate that the 4,4,4-trifluoro-1,3-butanedionyl moiety was the superior binding group for use in forming the desired ligand-Eu (III) complex .
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRAOIBBJUNFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



